2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Overview
Description
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol . It is a white crystalline solid that is soluble in various organic solvents such as ether and methanol . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene can be achieved through several routes. One common method involves the reaction of 2-fluoro-4-nitro-1-methylbenzene with thionyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then subjected to bromination using sodium hydroxide and copper(I) bromide, followed by a coupling reaction with silver iodide to yield the final product . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds in the presence of catalysts such as copper(I) iodide.
Scientific Research Applications
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is used in scientific research for various applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of different substituents on biological activity. It can be incorporated into bioactive molecules to investigate their interactions with biological targets.
Medicine: It is used in the synthesis of potential drug candidates. The presence of the bromine and fluorine atoms can enhance the biological activity and metabolic stability of the resulting compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene depends on its specific application
Molecular Targets: The bromine and fluorine atoms can form strong interactions with biological targets, enhancing the binding affinity and specificity of the compound.
Pathways Involved: The methylsulfonyl group can participate in various chemical reactions, influencing the overall activity of the compound. The presence of the fluorine atom can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene can be compared with other similar compounds to highlight its uniqueness:
2-Bromo-4-fluorophenyl methyl sulfone: This compound is similar but lacks the methylsulfonyl group, which can significantly alter its chemical and biological properties.
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: This is another isomer with a different arrangement of substituents, leading to different reactivity and applications.
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene:
Properties
IUPAC Name |
2-bromo-4-fluoro-1-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSRQQAHADUCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682093 | |
Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039744-23-4 | |
Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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